![molecular formula C8H6BrN3O B597407 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol CAS No. 1228666-56-5](/img/structure/B597407.png)
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
Vue d'ensemble
Description
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is an organic compound with the molecular formula C8H6BrN3O. It belongs to the class of halogenated heterocycles and is characterized by a pyrido[3,2-d]pyrimidine core structure with a bromine atom at the 7th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.
Applications De Recherche Scientifique
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Orientations Futures
Pyridopyrimidines, including “7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol”, have shown therapeutic interest and have been studied in the development of new therapies . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years , indicating a promising future direction for this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.
Methylation: The methyl group is introduced at the 2nd position using a methylating agent like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 4th position is introduced through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrido[3,2-d]pyrimidine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes formed from the oxidation of the hydroxyl group.
Reduction Products: Reduced derivatives of the pyrido[3,2-d]pyrimidine core.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups play crucial roles in its binding affinity and activity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 2-Bromo-3-fluoro-6-methylpyridine
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
Uniqueness
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a hydroxyl group in the pyrido[3,2-d]pyrimidine core makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
7-bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAHOXUNIGVBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678389 | |
| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-56-5 | |
| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




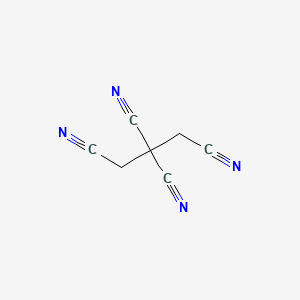
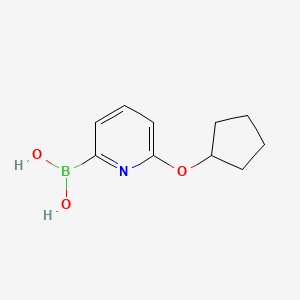

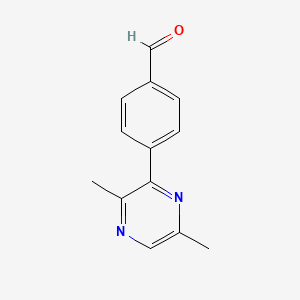


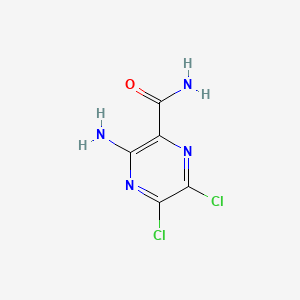
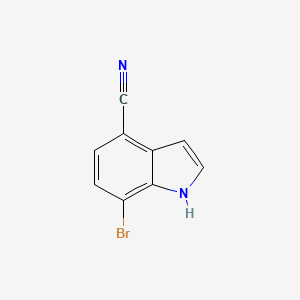
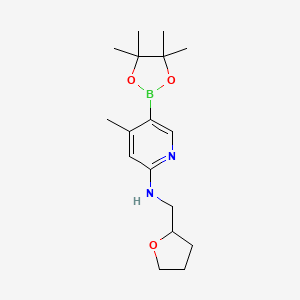

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

